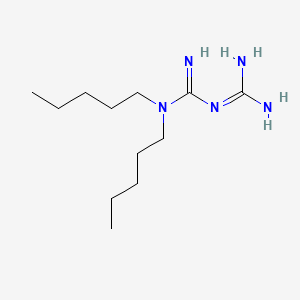

1,1-Diamylbiguanide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101491-41-2 |

|---|---|

Molecular Formula |

C12H27N5 |

Molecular Weight |

241.38 g/mol |

IUPAC Name |

3-(diaminomethylidene)-1,1-dipentylguanidine |

InChI |

InChI=1S/C12H27N5/c1-3-5-7-9-17(10-8-6-4-2)12(15)16-11(13)14/h3-10H2,1-2H3,(H5,13,14,15,16) |

InChI Key |

ASLUEXWHMHPYQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCCC)C(=N)N=C(N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,1 Diamylbiguanide

Protonation Equilibria and Basicity Characteristics of Biguanides

Biguanides are notably strong bases, a characteristic attributed to the extensive electron delocalization across the nitrogen-carbon-nitrogen backbone and the formation of stable protonated species. cdnsciencepub.combeilstein-journals.org The basicity of biguanides is a key determinant of their chemical behavior and interactions.

The protonation of biguanides is a stepwise process, with the first protonation constant (pKa1H) typically around 11.5. beilstein-journals.orgnih.gov This value, while indicating strong basicity, is lower than that of guanidine (B92328) (pKaH = 13.6). beilstein-journals.orgnih.gov The second protonation constant (pKa2H) is significantly lower, around 3.0, due to the stability of the monocation. beilstein-journals.orgnih.gov X-ray crystallography and computational studies have shown that the initial protonation predominantly occurs at the N4 nitrogen atom. beilstein-journals.orgnih.gov This protonation event leads to a weakening of the intramolecular hydrogen bond character that is present in the neutral molecule. beilstein-journals.orgnih.gov

The high basicity of biguanides, with pKa values often exceeding 12, results in their mono- or di-protonation at physiological pH. researchgate.net This property also allows them to readily react with acids like hydrochloric acid to form highly water-soluble salts. researchgate.net The gas-phase basicities (GB) of several biguanides have been measured and calculated, with all studied compounds qualifying as superbases with GB values over 1000 kJ mol⁻¹. researchgate.net For instance, the highest experimental GB of 1103 kJ mol⁻¹ was found for a biguanide (B1667054) capable of forming two intramolecular hydrogen bonds in its protonated form. researchgate.net

The protonation constants for various biguanide derivatives have been determined potentiometrically. For example, the pKa values for 1,1-dimethylbiguanide (DMBG) have been reported as 11.52 and 2.97. scispace.com These values can be influenced by experimental conditions such as temperature and ionic strength. scispace.com

Table 1: Protonation Constants of Selected Biguanides

| Compound | pKa1 | pKa2 | Reference |

| Biguanide (unsubstituted) | ~11.5 | ~3.0 | beilstein-journals.orgnih.gov |

| 1,1-Dimethylbiguanide (Metformin) | 11.52 | 2.97 | scispace.com |

| Phenylbiguanide (B94773) | - | - | rsc.org |

Note: The table is interactive and can be sorted by clicking on the column headers.

Tautomeric Forms and Dynamic Isomerism of the Biguanide Moiety

The biguanide structure is capable of existing in several tautomeric forms due to the presence of multiple amino and imino groups. nih.govacs.org It is estimated that biguanide can exist in as many as 10 different tautomeric forms, which can interconvert through various unimolecular and bimolecular processes. jneonatalsurg.com The most stable tautomer is one that lacks a hydrogen on the central bridging nitrogen atom (N3), a configuration stabilized by an intramolecular hydrogen bond. cdnsciencepub.comnih.gov This delocalization of π-electron density is a key feature of the biguanide framework. nih.gov

Upon protonation, the electron delocalization within the biguanide moiety is enhanced. researchgate.netacs.org This change in electronic structure significantly influences the compound's reactivity and stability. jneonatalsurg.com For the most stable monoprotonated isomers, the Harmonic Oscillator Model of Aromaticity (HOMA) indices, which quantify electron delocalization, are close to unity, indicating a high degree of conjugation. acs.org In contrast, the neutral forms exhibit slightly lower HOMA indices. acs.org

Electrophilic and Nucleophilic Reactivity Patterns

The biguanide moiety, with its electron-rich nitrogen atoms, exhibits nucleophilic character. beilstein-journals.org Biguanides are good nucleophiles and can readily undergo reactions such as carbonation under ambient conditions. beilstein-journals.org The nucleophilicity of the biguanide can be utilized in various synthetic transformations. For instance, the reaction of amines with cyanoguanidines to form biguanides proceeds through the nucleophilic attack of the amine on the protonated nitrile group of the cyanoguanidine. scholaris.ca The reaction is typically carried out under acidic conditions to facilitate this activation. scholaris.ca

Conversely, the biguanide structure can also undergo electrophilic substitution reactions, particularly when complexed with metal ions. rsc.org Halogenation, sulfonation, and nitration have been successfully carried out on copper(II), nickel(II), cobalt(II), and chromium(III) biguanide complexes. rsc.org These reactions are believed to proceed through the intermediate formation of higher oxidation state metal species, with the substitution occurring on the nitrogen atoms coordinated to the metal ion. rsc.org

The reactivity of biguanides can also be influenced by their substitution pattern. For example, N1-substituted biguanides, such as phenylbiguanide, can undergo hydrolysis in acidic solutions, yielding products like anilinium ions. rsc.org This hydrolysis product can then be readily oxidized. rsc.org

Reaction Kinetics and Comprehensive Mechanistic Elucidation

The study of reaction kinetics provides valuable insights into the mechanisms of biguanide reactions. The rates of these reactions can be influenced by various factors, including pH, temperature, and the presence of catalysts or other reactants. rsc.orgresearchgate.net

Radical-Mediated Pathways

While ionic pathways are common in biguanide chemistry, radical-mediated reactions have also been observed. For example, the formation of certain disinfection byproducts during water chlorination has been attributed to radical-mediated pathways involving phenoxy radicals. acs.org In some instances, the generation of radicals can be initiated by the homolysis of reactants like dichlorine monoxide (Cl₂O). acs.org Radical cyclization reactions have also been employed in the synthesis of complex heterocyclic structures, where an imidoyl radical intermediate undergoes intramolecular cyclization. beilstein-journals.org

Ionic Reaction Pathways

Ionic mechanisms are central to many reactions involving biguanides. The acid-promoted hydrolysis of phenylbiguanide is an example of an ionic pathway where the reaction rate is dependent on the hydrogen ion concentration. rsc.org The kinetics of this reaction follow a rate law that is first-order with respect to the biguanide. rsc.org

The interaction of biguanides with metal ions also proceeds through ionic pathways. The formation of mixed-ligand complexes of copper(II) with biguanide and amino acids has been studied kinetically, revealing an associative mechanism. researchgate.net The rates of these ligand-exchange reactions are sensitive to steric effects. researchgate.net

Transformations Involving the Cleavage or Modification of the Biguanide Core

The biguanide core can be cleaved or modified under certain reaction conditions. In acidic media, N1-substituted biguanides can undergo hydrolysis, leading to the cleavage of the C-N bond and the formation of anilinium ions and other products. rsc.org

The biguanide structure can also serve as a precursor for the synthesis of other heterocyclic compounds, such as 1,3,5-triazines. beilstein-journals.orgmdpi.com These transformations involve the condensation of the biguanide with esters or other carbonyl-containing compounds. scholaris.camdpi.com The reaction typically requires basic conditions to generate the free base form of the biguanide, which then acts as the nucleophile. mdpi.com

Metabolic transformations of drugs containing a biguanide moiety can also lead to the cleavage of the molecule. For instance, the antiseptic olanexidine (B125986) undergoes CYP3A4-mediated carbon-carbon bond cleavage of its long aliphatic side chain, resulting in shortened metabolites. mdpi.com

Furthermore, the biguanide scaffold can be functionalized through nucleophilic substitution reactions at the terminal nitrogen atoms. scholaris.ca This allows for the introduction of various substituents, modifying the properties of the parent biguanide. scholaris.ca

Coordination Chemistry of 1,1 Diamylbiguanide As a Multidentate Ligand

Ligand Properties and Coordination Modes of Biguanides

Biguanides are nitrogen-rich compounds that function as excellent N-donor ligands for a wide range of transition metals. nih.govdntb.gov.ua Their structure, composed of two linked guanidine (B92328) units, features several amino and imino nitrogen atoms that can act as potential electron donor sites. mdpi.comscholaris.ca

Key properties of biguanides as ligands include:

Basicity: Biguanides are strong bases, readily protonated to form cationic species. This high basicity is a result of the delocalization of electrons across the nitrogen-carbon backbone. scholaris.cajneonatalsurg.com

Bidentate Chelation: The most common and stable coordination mode for biguanides is as a bidentate ligand. ijraset.comnih.gov They coordinate to a metal center through the two imino nitrogen atoms, forming a highly stable six-membered chelate ring. scholaris.caacs.org This chelating behavior is crucial to the stability of the resulting complexes.

Tautomerism: Neutral biguanides can exist in different tautomeric forms. However, X-ray diffraction studies on metal complexes consistently show that the tautomer where the metal cation interacts with the imino groups is favored, facilitating the formation of the stable chelate ring. scholaris.ca

Formation and Thermodynamic Stability of Metal-Biguanide Complexes

Metal-biguanide complexes are readily formed by reacting a salt of the desired metal with the biguanide (B1667054) ligand in a suitable solvent. nih.gov The resulting complexes are often cationic in nature and exhibit considerable thermodynamic stability. researchgate.net This stability is a key feature of biguanide coordination chemistry and is largely attributable to the chelate effect.

The chelate effect describes the enhanced stability of coordination complexes containing a chelating ligand (one that binds to a metal ion through two or more donor atoms) compared to complexes with analogous monodentate ligands. dalalinstitute.com When a bidentate biguanide ligand like 1,1-diamylbiguanide coordinates to a metal ion, it replaces two monodentate solvent molecules. This results in an increase in the total number of independent species in the solution, leading to a significant positive change in entropy (ΔS°). dalalinstitute.com

According to the Gibbs free energy equation (ΔG° = ΔH° - TΔS°), a more positive entropy change makes the Gibbs free energy of formation (ΔG°) more negative. A more negative ΔG° corresponds to a larger equilibrium constant (K), indicating a more stable complex. Therefore, the formation of the six-membered ring by the biguanide ligand is a thermodynamically favorable process that is the primary driving force for the high stability of these complexes. nih.govdalalinstitute.com

The stability of a metal-biguanide complex in solution is quantified by its formation constant (or stability constant, K). Several factors influence the magnitude of these constants:

Nature of the Metal Ion: The stability of the complex is highly dependent on the identity of the metal ion. Generally, stability follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Studies on metformin (B114582), a dimethyl-substituted biguanide, show that it forms its most stable complexes with copper(II). nih.govijpras.com

Ligand Structure: The electronic and steric properties of the substituents on the biguanide backbone affect stability. Electron-donating groups can increase the basicity of the nitrogen donors, leading to stronger bonds. Conversely, bulky substituents, such as the amyl groups in this compound, can introduce steric hindrance, which may slightly decrease complex stability compared to less hindered ligands like metformin.

pH of the Solution: Since biguanides are basic, the pH of the medium plays a critical role. In acidic solutions, the ligand's nitrogen atoms become protonated, competing with the metal ion for the coordination sites and hindering complex formation.

Below is a table of stability constants for metformin complexes with various metal ions, illustrating the influence of the metal ion on complex stability.

| Metal Ion | logK1 | logK2 |

| Cu(II) | 8.78 | 8.00 |

| Zn(II) | 8.45 | 8.30 |

| Cd(II) | 8.18 | 7.36 |

| Data sourced from potentiometric studies on metformin hydrochloride at 25°C. ijpras.com |

Structural Characterization of Coordination Compounds

Fourier-Transform Infrared (FT-IR) Spectroscopy: This method is used to confirm the coordination of the biguanide ligand to the metal. A shift in the stretching frequencies of the C=N and N-H bonds upon complexation provides evidence of the metal-nitrogen bond formation. mdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic environment of the central metal ion and helps in inferring the coordination geometry. rsc.orgresearchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) can be employed to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. mdpi.comresearchgate.net

The geometry of a metal-biguanide complex is determined by the coordination number of the metal ion and the steric demands of the ligands. Biguanides, acting as bidentate ligands, can form complexes with various geometries. rsc.org

Square Planar Geometry: This is commonly observed for d⁸ metal ions like Ni(II) and d⁹ ions like Cu(II). In these complexes, two biguanide ligands coordinate to the metal center, resulting in a formula of [M(biguanide)₂]ⁿ⁺. For example, the complex [Cu(metformin)₂]Cl₂ features a copper ion coordinated by two metformin ligands in a rectangular polyhedron arrangement. nih.gov

Octahedral Geometry: Metal ions like Co(III) and Fe(III) typically form six-coordinate octahedral complexes. nih.gov Three bidentate biguanide ligands coordinate to the metal center, leading to a formula of [M(biguanide)₃]ⁿ⁺, as seen in the [Co(metformin)₃]Cl₂ complex. researchgate.netnih.gov

Tetrahedral Geometry: While less common for chelated biguanide complexes, four-coordinate metal ions like Zn(II) can adopt tetrahedral geometries, particularly when other monodentate ligands (like halides) are also present in the coordination sphere, as in [Zn(metforminH)Cl₃]. rsc.orgresearchgate.net

The table below summarizes crystallographic data for several metformin complexes, showcasing the different coordination environments.

| Compound Formula | Crystal System | Space Group | Metal Coordination Geometry |

| [Co(C₄H₁₁N₅)₃]Cl₂·2H₂O | Monoclinic | C2/c | Distorted Octahedral (CoN₆) |

| [Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O | Monoclinic | P2₁/c | Distorted Square Planar (NiN₄) |

| [Cu(C₄H₁₁N₅)₂]Cl₂·H₂O | Monoclinic | P2₁/n | Rectangular Polyhedron (CuN₄) |

| [Zn(C₄H₁₂N₅)Cl₃] | Monoclinic | P2₁/c | Tetrahedral |

| Data obtained from single-crystal X-ray diffraction studies. rsc.orgnih.gov |

Theoretical Frameworks Applied to Biguanide Coordination Chemistry

Computational methods provide deeper insights into the electronic structure, bonding, and reactivity of metal-biguanide complexes. ijraset.comresearchgate.net

Density Functional Theory (DFT): DFT calculations are widely used to model the geometry of biguanide complexes and to understand the nature of the metal-ligand bond. scholaris.ca These studies can predict the most stable conformer of the ligand for coordination and analyze the electronic structure, which is crucial for understanding the compound's reactivity. jneonatalsurg.com

Hirshfeld Surface Analysis: This theoretical tool is used to analyze intermolecular interactions within the crystal lattice of the coordination compounds. rsc.orgresearchgate.net It helps in visualizing and quantifying contacts like hydrogen bonds (e.g., N-H···Cl) and other van der Waals forces that govern the crystal packing. For instance, analysis of metformin complexes has shown that N···H/H···N interactions play a significant role in the crystal packing of Co, Ni, and Cu complexes. nih.gov These theoretical frameworks complement experimental data, providing a comprehensive understanding of the coordination chemistry of biguanides.

Applications of Werner's Coordination Theory

Alfred Werner's theory of coordination compounds, proposed in 1898, provides a foundational framework for understanding the structure and bonding in metal complexes. allen.inunacademy.com The theory postulates that metal ions exhibit two types of valencies: a primary valency (oxidation state) and a secondary valency (coordination number). allen.inunacademy.com

In the context of this compound, a neutral bidentate ligand, it would satisfy the secondary valencies of a central metal ion. For example, in a hypothetical octahedral complex with a metal ion M(III), such as [M(this compound)₃]Cl₃, the three this compound ligands would be coordinated to the metal center, fulfilling its secondary valency or coordination number of six. The three chloride ions would be outside the coordination sphere, satisfying the primary valency of +3 and would be ionizable in solution. allen.inunacademy.com

The coordination of this compound, like other biguanides, would result in the formation of a stable five-membered chelate ring with the metal ion. The spatial arrangement of these ligands around the central metal ion would dictate the geometry of the complex, which is most commonly octahedral for a coordination number of six. allen.inunacademy.com

Crystal Field Theory and Ligand Field Theory Considerations

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) offer more advanced models to describe the electronic structure and properties of coordination complexes. wikipedia.orgrsc.orglibretexts.org CFT treats the metal-ligand bond as purely electrostatic, arising from the interaction between the positively charged metal ion and the lone pairs of electrons on the ligands. wikipedia.orgrsc.orglibretexts.org This interaction causes the degeneracy of the metal's d-orbitals to be lifted, splitting them into different energy levels. wikipedia.orgrsc.orglibretexts.org

For an octahedral complex of this compound, the five d-orbitals would split into two sets: the lower energy t₂g (dxy, dyz, dxz) orbitals and the higher energy eg (dx²-y², dz²) orbitals. The energy difference between these sets is denoted as Δo (the crystal field splitting energy). wikipedia.orgrsc.orglibretexts.org

This compound, as a nitrogen-donor ligand, is expected to be a relatively strong field ligand, leading to a significant Δo. This would favor the formation of low-spin complexes, where electrons preferentially pair up in the lower energy t₂g orbitals before occupying the higher energy eg orbitals. wikipedia.orgrsc.orglibretexts.org

Ligand Field Theory, which is a more sophisticated model that incorporates aspects of molecular orbital theory, considers the covalent nature of the metal-ligand bond. wikipedia.orgrsc.orglibretexts.org The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding and antibonding molecular orbitals. The energy difference between the non-bonding or weakly bonding t₂g orbitals and the antibonding eg* orbitals corresponds to Δo. wikipedia.orgrsc.orglibretexts.org

The magnitude of Δo would influence the electronic spectra and magnetic properties of the this compound complexes. For instance, the color of the complexes would be determined by the energy of the electronic transitions from the t₂g to the eg orbitals.

Reactivity and Transformations of Coordinated Biguanides

The reactivity of biguanide ligands can be significantly altered upon coordination to a metal center. The electron-rich nature of the biguanide ligand can influence the redox properties of the metal ion. Conversely, the coordination can make the ligand itself susceptible to certain reactions.

One of the key aspects of biguanide reactivity is the potential for deprotonation. While this compound is a neutral ligand, under certain conditions, one of the N-H protons can be lost, leading to an anionic biguanide ligand. This deprotonation would increase the electron-donating ability of the ligand and could stabilize higher oxidation states of the metal.

Furthermore, the coordinated biguanide ligand could undergo substitution reactions, where it is replaced by other ligands. The kinetics and thermodynamics of such reactions would depend on the nature of the metal ion, the entering ligand, and the reaction conditions.

Finally, the organic framework of the this compound ligand itself could be subject to transformations. For instance, reactions could potentially occur at the amyl side chains, although this is less commonly observed in the context of coordination chemistry, where the focus is typically on the metal-ligand interactions and the reactivity at the coordination sphere.

Data Tables

Table 1: Hypothetical Crystallographic Data for a this compound Complex

| Parameter | Hypothetical Value for [Co(this compound)₃]Cl₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.123 |

| b (Å) | 18.456 |

| c (Å) | 12.789 |

| β (°) | 109.5 |

| Volume (ų) | 3367.8 |

| Z | 4 |

| Coordination Geometry | Distorted Octahedral |

Table 2: Hypothetical Spectroscopic Data for a this compound Complex

| Technique | Hypothetical Data for [Ni(this compound)₂(H₂O)₂]Cl₂ |

| FT-IR (cm⁻¹) | ν(N-H): 3300-3400, ν(C=N): 1650, ν(M-N): 450-500 |

| UV-Vis (nm) | λmax: 350, 550 (d-d transitions) |

| ¹H NMR (ppm) | Signals corresponding to amyl protons and N-H protons, shifted upon coordination. |

Advanced Analytical and Spectroscopic Characterization Techniques for 1,1 Diamylbiguanide

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of 1,1-Diamylbiguanide. Each method provides unique insights into the connectivity and environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. For biguanide (B1667054) derivatives, both ¹H and ¹³C NMR provide critical information about the molecular framework.

In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, one would expect to see signals corresponding to the protons on the amyl chains and the N-H protons of the biguanide core. The protons of the biguanide moiety typically appear in the range of 6.8–7.5 ppm. beilstein-journals.org The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (spin-spin coupling) give information about neighboring protons. mnstate.edu

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the biguanide group are expected to resonate in the range of 158–165 ppm. beilstein-journals.org The different carbon atoms of the two amyl groups would also give rise to distinct signals, allowing for a complete assignment of the carbon framework. The number of unique signals in both ¹H and ¹³C NMR spectra can also confirm the symmetry of the molecule. mnstate.edu The study of dynamic processes, such as conformational changes or proton exchange, can also be investigated using variable temperature NMR experiments. ucl.ac.uk

| Nucleus | Typical Chemical Shift Range (ppm) for Biguanide Core |

| ¹H | 6.8–7.5 |

| ¹³C | 158–165 |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa, based on the change in dipole moment and polarizability, respectively. edinst.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. For biguanide compounds, characteristic absorption bands are observed. beilstein-journals.org These include:

A strong band in the 3100–3400 cm⁻¹ region, corresponding to N-H stretching vibrations. beilstein-journals.org

A strong band between 1480–1660 cm⁻¹, attributed to the C=N stretching vibration. beilstein-journals.org

A sharp absorption of medium intensity in the 1150–1170 cm⁻¹ range. beilstein-journals.org

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. ksu.edu.sa It is particularly effective for studying the vibrations of the carbon-carbon backbone of the amyl groups and the symmetric vibrations of the biguanide core. The C=C double bond, if present in a related conjugated system, would show a strong Raman signal. spectroscopyonline.com

| Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |

| N-H stretch | 3100–3400 |

| C=N stretch | 1480–1660 |

| Fingerprint Region | 1150–1170 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. matanginicollege.ac.in The biguanide structure itself is a chromophore.

Neutral biguanide compounds typically exhibit a maximum absorption (λmax) around 234 nm, which corresponds to a π-π* transition within the conjugated system of the biguanide moiety. beilstein-journals.org Upon protonation, this peak can experience a hypsochromic (blue) shift to around 210 nm. beilstein-journals.org The presence of the diamyl substituents on one of the terminal nitrogen atoms may slightly alter the position and intensity of this absorption band. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, can be determined using the Beer-Lambert law and is a characteristic property of the compound. matanginicollege.ac.in

| State of Biguanide | Typical λmax (nm) | Type of Transition |

| Neutral | ~234 | π-π |

| Protonated | ~210 | π-π |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds. researchgate.netscispace.com Due to its versatility and sensitivity, it is the method of choice for analyzing biguanide compounds. tandfonline.comtandfonline.comcabidigitallibrary.org

Developing an HPLC method for this compound would involve several key steps:

Column Selection: A reversed-phase (RP) column, such as a C18 or C8, would likely be suitable for retaining the relatively non-polar this compound. researchgate.net

Mobile Phase Optimization: The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ejgm.co.uk The pH of the buffer and the gradient or isocratic composition of the mobile phase would be optimized to achieve good peak shape and resolution from other components. pharmtech.com

Detector Selection: A UV detector would be a suitable choice, set at the λmax of the compound (around 234 nm) for sensitive detection. ejgm.co.uk Other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) could also be employed, especially if the compound lacks a strong chromophore or if further structural confirmation is needed. sielc.com

Method Validation: Once developed, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, specificity, and robustness for routine analysis. researchgate.net

While specific HPLC methods for this compound are not detailed in the search results, the general principles of HPLC method development for biguanides are well-established and would be directly applicable. tandfonline.comresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com However, biguanides, including this compound, are generally polar, non-volatile molecules, making them unsuitable for direct GC analysis. mun.cacsce.ca Direct injection can lead to thermal degradation of the analyte within the high-temperature GC inlet. mun.ca To overcome this limitation, a chemical derivatization step is necessary to convert the non-volatile biguanide into a more volatile and thermally stable derivative. mun.caactascientific.com

Several derivatization approaches have been successfully applied to biguanides like metformin (B114582), which could be adapted for this compound. These methods typically involve acylation or silylation. For instance, N-methyl-bis(trifluoroacetamide) (MBTFA) has been used to create trifluoroacetyl derivatives of metformin, which are amenable to GC-MS analysis. rsc.org The reaction conditions, such as temperature and time, must be optimized to ensure a high yield of the derivative. rsc.org Another approach involves derivatization with methylglyoxal, which has been used for the GC determination of metformin and other related drugs. researchgate.net

Once derivatized, the sample can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation occurs on a capillary column, and the conditions are optimized to achieve good resolution of the analyte from other components. csce.caresearchgate.net

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Biguanide (based on metformin studies)

| Parameter | Example Condition | Source |

|---|---|---|

| Derivatization Reagent | N-methyl-bis(trifluoroacetamide) (MBTFA) | rsc.org |

| Reaction Conditions | 80 °C for 60 min | rsc.org |

| GC Column | HP-5 (30 m x 0.32 mm id) or similar | researchgate.net |

| Carrier Gas | Helium | csce.ca |

| Injector Temperature | 250 °C | csce.ca |

| Oven Program | Initial temp 90°C, ramped to 265°C | researchgate.net |

| Detector | Mass Spectrometer (in SIM mode) | rsc.org |

Advanced Separation Techniques

Beyond traditional reversed-phase chromatography, advanced separation techniques offer alternative and often superior methods for analyzing highly polar compounds like biguanides.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained on conventional C18 reversed-phase columns. researchgate.netmdpi.comshodex.com This technique uses a polar stationary phase (like silica (B1680970) or a polymer-based amino column) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile. shodex.commdpi.com Water is used as the strong solvent for elution. This approach has been successfully used for the robust separation and quantification of metformin and other biguanides in various matrices. researchgate.netshodex.comnih.gov For this compound, HILIC would likely provide excellent retention and peak shape.

Subcritical Water Chromatography (SBWC): This green chromatography technique uses water at elevated temperatures (between 100°C and 374°C) and pressures as the mobile phase, eliminating the need for organic solvents. mdpi.com The polarity of water decreases as its temperature rises, allowing it to elute compounds of varying polarities. SBWC has been demonstrated to be an accurate and precise method for the analysis of metformin, achieving separation quality comparable to traditional HPLC. mdpi.com

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. asiapharmaceutics.info As biguanides are basic compounds that are protonated and positively charged in acidic buffers, CE is an effective technique for their separation and analysis. asiapharmaceutics.info It offers high separation efficiency and requires only a small amount of sample.

Mass Spectrometry for Molecular Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of compounds, providing information based on the mass-to-charge ratio (m/z) of ions. nih.gov

Ionization Techniques (e.g., ESI, MALDI-TOF)

For large and thermally labile molecules like biguanides, "soft" ionization techniques are required to generate gas-phase ions without causing significant fragmentation. nih.govuni-muenster.de

Electrospray Ionization (ESI): ESI is a very common ionization source coupled with liquid chromatography (LC-MS). actascientific.comijfmr.com It generates ions directly from a solution by applying a high voltage to a liquid spray, creating an aerosol of charged droplets. nih.gov ESI is particularly effective for polar molecules like biguanides, typically producing protonated molecular ions [M+H]⁺ in positive ion mode. mdpi.comdovepress.com This technique is known for its sensitivity and its ability to generate multiply charged ions from very large molecules, though for a compound like this compound, a singly charged ion would be expected. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): In MALDI, the analyte is co-crystallized with a large molar excess of a matrix compound. A pulsed laser beam irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecules into the gas phase as ions. uni-muenster.demdpi.com MALDI is well-suited for high molecular weight compounds and is known for its speed and tolerance to sample contaminants like salts. nih.govcreative-proteomics.com It typically produces singly charged ions, which simplifies spectral interpretation. uni-muenster.de

Table 2: Comparison of ESI and MALDI Ionization Techniques

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Source |

|---|---|---|---|

| Sample State | Liquid | Solid (co-crystallized) | creative-proteomics.com |

| Typical Analytes | Polar molecules, proteins, peptides | High MW substances, proteins, nucleic acids, polymers | creative-proteomics.com |

| Ionization Process | Ions generated from charged droplets | Laser-induced desorption from a matrix | nih.govmdpi.com |

| Charge State | Often produces multiply charged ions | Typically produces singly charged ions | nih.govuni-muenster.de |

| MS/MS Capability | Strong | Weaker (though possible with specific instruments) | creative-proteomics.com |

| Sample Throughput | Slower | Rapid | creative-proteomics.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to multiple rounds of mass analysis, typically separated by a fragmentation step. nationalmaglab.orgwikipedia.org This process provides detailed structural information about the molecule. In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell (most commonly through collision-induced dissociation, CID), and the resulting product ions are then analyzed in a second mass analyzer. wikipedia.org

The fragmentation pattern is characteristic of the molecule's structure. For biguanide derivatives like metformin, fragmentation often occurs at the biguanide core. For example, the protonated metformin ion (m/z 130) commonly fragments to produce a characteristic product ion at m/z 71. dovepress.com A similar predictable fragmentation pathway would be expected for this compound, allowing for its unambiguous identification and quantification even in complex mixtures. Quantum chemistry modeling can also be used to predict bond cleavages and understand fragmentation pathways. gre.ac.uk

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method online, are the cornerstone of modern analytical chemistry. actascientific.comasiapharmaceutics.infoajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed, the coupling of GC with MS allows for the separation of volatile derivatives followed by their mass-based identification. numberanalytics.com The mass spectrometer can confirm the identity of the peak eluting from the GC column by providing its mass spectrum and fragmentation pattern. ajpaonline.com A validated GC-MS method has been developed for metformin in human plasma after derivatization with MBTFA, demonstrating the viability of this approach for biguanides. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and particularly its tandem version (LC-MS/MS), is the most powerful and widely used technique for the analysis of biguanides in various matrices. ijfmr.comnumberanalytics.comtandfonline.com This technique combines the excellent separation capabilities of HPLC (especially HILIC for polar biguanides) with the high sensitivity and selectivity of mass spectrometry. researchgate.netnih.gov LC-MS/MS methods have been extensively developed and validated for metformin and related biguanides, allowing for detection at very low concentrations. mdpi.comnih.govdovepress.comthermofisher.com Such a method would be ideal for the definitive analysis of this compound.

Interfacing Analytical Techniques for Comprehensive Characterization

The power of modern analytical chemistry lies in the intelligent interfacing of different techniques to create a more comprehensive and powerful whole. actascientific.comajpaonline.com The combination of a separation technique (like LC or GC) with a spectroscopic technique (like MS) through a suitable interface is the essence of hyphenation. ajpaonline.com

The interface is a critical component that links the two instruments. In LC-MS, the ESI source acts as the interface, efficiently transferring the separated compounds from the liquid mobile phase of the LC into the gas phase as ions suitable for analysis in the high vacuum of the mass spectrometer. ijfmr.com

The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents a pinnacle of this approach for pharmaceutical analysis. veedalifesciences.com

Chromatographic Separation (LC): The analyte, this compound, is first separated from matrix components based on its physicochemical properties (e.g., polarity in HILIC).

Ionization (Interface): The eluting analyte is ionized, typically via ESI.

Precursor Ion Selection (MS1): The first mass analyzer is set to select only the m/z of the protonated this compound ion. This step provides a high degree of specificity, filtering out other co-eluting compounds.

Fragmentation (Collision Cell): The selected ions are fragmented, creating a unique fingerprint of product ions.

Product Ion Analysis (MS2): The second mass analyzer scans and detects these specific product ions.

This multi-step process (separation → selection → fragmentation → detection) provides exceptional selectivity and sensitivity, allowing for the confident identification and precise quantification of a target compound like this compound, even at trace levels within a highly complex matrix. veedalifesciences.com

Theoretical and Computational Chemistry Approaches to 1,1 Diamylbiguanide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgimperial.ac.ukaimspress.com It is particularly well-suited for studying medium-to-large molecules like 1,1-diamylbiguanide. DFT methods model the electron correlation by using a functional of the electron density, allowing for the efficient calculation of molecular properties. wikipedia.org

For biguanide (B1667054) derivatives, DFT studies have been crucial in elucidating the electronic structure, preferred tautomeric forms, and protonation sites. acs.orgresearchgate.netscience.gov The biguanide backbone features significant electron delocalization across the N-C-N-C-N chain, leading to several possible tautomers. researchgate.net DFT calculations can determine the relative energies of these tautomers to identify the most stable form. The presence of two amyl groups at the N1 position in this compound would influence the electron density and steric environment of the biguanide core.

A typical DFT investigation on this compound would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Tautomerism Analysis: Calculating the relative stability of different tautomers.

Electronic Property Calculation: Determining properties like partial atomic charges, dipole moment, and molecular electrostatic potential (MESP). The MESP map is particularly useful for identifying electron-rich regions susceptible to electrophilic attack or protonation. acs.org

Table 1: Illustrative DFT-Calculated Partial Atomic Charges for a Tautomer of this compound (Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not publicly available. Calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d).)

| Atom | Tautomer A (Hypothetical Charge, a.u.) | Tautomer B (Hypothetical Charge, a.u.) |

|---|---|---|

| N1 | -0.55 | -0.48 |

| C2 | +0.60 | +0.58 |

| N3 | -0.75 | -0.85 |

| C4 | +0.62 | +0.70 |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data or empirical parameters. wikipedia.orglibretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.orgnumberanalytics.com

While computationally more demanding than DFT, ab initio methods are employed when high accuracy is paramount, for example, in benchmarking energies or studying systems where DFT functionals may perform poorly. libretexts.org For the biguanide parent molecule, ab initio studies have provided a clear understanding of its electronic structure and the energetics of protonation and tautomerism. acs.orgresearchgate.net

For this compound, high-level ab initio calculations could:

Provide definitive relative energies for different conformers arising from the rotation of the amyl chains and bonds within the biguanide skeleton.

Serve as a "gold standard" to validate the accuracy of less expensive DFT methods for this specific class of substituted biguanides.

Accurately calculate properties like ionization potential and electron affinity.

Table 2: Hypothetical Relative Energies of this compound Conformers Calculated by Various Ab Initio Methods (Note: This table is illustrative. The values represent the energy difference (in kcal/mol) relative to the most stable conformer. The computational cost increases significantly from HF to CCSD(T).)

| Conformer | HF/6-311+G(d,p) (kcal/mol) | MP2/6-311+G(d,p) (kcal/mol) | CCSD(T)/cc-pVTZ (kcal/mol) |

|---|---|---|---|

| Conformer 1 | 0.00 | 0.00 | 0.00 |

| Conformer 2 | +1.25 | +0.95 | +0.88 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure at a static moment, molecular modeling and dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. uni-frankfurt.dewikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals conformational changes, solvent interactions, and other dynamic processes over time. valencelabs.com

For this compound, MD simulations would be essential for:

Conformational Sampling: The two flexible amyl chains can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most populated conformational states.

Solvation Effects: Understanding how this compound interacts with solvent molecules (e.g., water) is crucial for predicting its behavior in solution. MD can reveal the structure of the solvation shell and the dynamics of solvent exchange.

Interactions with Biomolecules: If studying its potential as a therapeutic agent, MD simulations can model the binding of this compound to a target protein, providing insights into binding modes and stability. nih.govvolkamerlab.org

An MD simulation setup involves defining the system (the molecule and solvent), choosing a force field (a set of parameters describing the potential energy of the system), and setting simulation parameters like temperature and pressure. uni-frankfurt.de

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various types of spectra, providing a powerful complement to experimental spectroscopic analysis. By calculating the response of a molecule to an external field (e.g., electromagnetic radiation), it is possible to simulate spectra that can be directly compared with experimental results. unibo.it

For this compound, this would include:

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies via DFT helps in assigning the absorption bands in an experimental IR spectrum to specific molecular motions (e.g., N-H stretches, C=N stretches). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁵N) and spin-spin coupling constants. mdpi.com This is invaluable for structure elucidation, especially for distinguishing between different isomers or tautomers. science.gov

Comparing calculated and experimental spectra can confirm the proposed molecular structure and provide a detailed understanding of the molecule's vibrational and electronic properties.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for this compound (Note: This table presents hypothetical data. Calculated frequencies are often scaled by an empirical factor to better match experimental values.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3410 | 3405 |

| Asymmetric CH₃ Stretch | 2965 | 2960 |

| Symmetric CH₂ Stretch | 2875 | 2872 |

| C=N Stretch | 1645 | 1650 |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for exploring the detailed pathways of chemical reactions. scielo.br By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediates and, crucially, transition states—the high-energy structures that represent the bottleneck of a reaction. chemrxiv.orglibretexts.org

For a reaction involving this compound, such as its synthesis, protonation, or binding to a metal ion, computational methods can:

Locate Transition State Structures: Algorithms can find the first-order saddle point on the potential energy surface corresponding to the transition state. researchgate.netjoaquinbarroso.comuni-muenchen.de

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species. researchgate.net

These studies provide a molecular-level picture of how bonds are formed and broken during a reaction, which is fundamental to controlling and optimizing chemical processes. rsc.org

Theoretical Studies of Structure-Property Relationships

A major goal of computational chemistry is to establish quantitative structure-property relationships (QSPR) or structure-activity relationships (QSAR). These models correlate calculated molecular descriptors with observable physical, chemical, or biological properties.

For this compound, theoretical studies can generate a host of descriptors:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to reactivity and electronic transitions.

Structural Descriptors: Molecular surface area, volume, and shape indices.

Physicochemical Descriptors: Dipole moment, polarizability, and lipophilicity (logP), which can be estimated using computational models.

By building a QSPR model, one could predict, for example, the solubility or membrane permeability of this compound and other related biguanide derivatives based on their computed molecular properties. This predictive power is a significant asset in materials science and drug design. nih.govnih.gov

Table 4: Examples of Theoretical Descriptors for a QSPR Study of this compound (Note: This table lists descriptors that would be calculated to build a predictive model for a specific property.)

| Descriptor Class | Specific Descriptor | Potential Correlated Property |

|---|---|---|

| Electronic | HOMO-LUMO Gap | Chemical Reactivity, UV-Vis Absorption |

| Electronic | Molecular Electrostatic Potential | Binding Site Recognition, pKa |

| Structural | Solvent Accessible Surface Area | Solubility, Rate of Dissolution |

| Physicochemical | Calculated logP | Membrane Permeability, Bioavailability |

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize 1,1-Diamylbiguanide with high purity?

- Methodological Answer : Begin with a detailed literature review to identify established synthesis protocols. Prioritize methods that specify reaction conditions (e.g., solvent, temperature, catalyst). Use controlled stoichiometric ratios of amylamine and biguanide precursors to minimize side reactions. For purity, incorporate purification steps such as recrystallization or column chromatography, and validate using HPLC or GC-MS . Document all variables (e.g., pH, reaction time) to ensure reproducibility .

Q. What characterization techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm functional groups and connectivity. Compare peaks with reference spectra from literature.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Chromatography : HPLC or UPLC to assess purity (>95% recommended for biological assays).

- Elemental Analysis : Validate empirical formula.

Include raw data in appendices and cross-reference with published protocols .

Q. How should researchers conduct a systematic literature review on this compound?

- Methodological Answer :

- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords like "this compound synthesis," "bioactivity," and "mechanistic studies."

- Source Evaluation : Prioritize peer-reviewed journals; exclude non-academic sources (e.g., patents, industry reports).

- Gap Analysis : Identify understudied areas (e.g., pharmacokinetics, environmental stability). Use citation tracking tools to map seminal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Variable Standardization : Compare experimental conditions (e.g., cell lines, dosage, exposure time). Replicate conflicting studies under controlled settings.

- Statistical Re-evaluation : Apply meta-analysis to pooled data; assess heterogeneity using I statistics.

- Mechanistic Studies : Use omics approaches (e.g., proteomics) to identify off-target effects or context-dependent mechanisms .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Protocol Detailing : Specify equipment calibration (e.g., stirrer speed, temperature gradients).

- Batch Testing : Synthesize multiple batches under identical conditions; report mean yield ± SD.

- Interlab Validation : Collaborate with independent labs to cross-validate results. Share raw data via repositories like Zenodo .

Q. How to design a comparative study evaluating this compound’s efficacy against structural analogs?

- Methodological Answer :

- Experimental Design : Use a blinded, randomized approach. Include positive/negative controls (e.g., metformin for biguanide comparisons).

- Dose-Response Curves : Generate IC/EC values for potency comparisons.

- Statistical Power : Calculate sample size a priori using tools like G*Power to ensure significance (α=0.05, β=0.2).

- Data Transparency : Publish full datasets, including outliers, in supplementary materials .

Data Management and Analysis

Q. How should researchers handle large datasets from this compound toxicity assays?

- Methodological Answer :

- Data Structuring : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Organize data into tables with headers (e.g., concentration, mortality rate, statistical tests applied).

- Software Tools : Employ R/Python for ANOVA or non-parametric tests (e.g., Kruskal-Wallis).

- Uncertainty Reporting : Include error margins (95% CI) and p-values in figures/tables .

Ethical and Reporting Standards

Q. What ethical considerations are critical when publishing this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.